
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde is a chemical compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol. It is a useful building block in the synthesis of various pharmaceuticals. The compound is known for its unique structure, which includes a hydroxy group, a phenyl group, and a propenyl group attached to a benzaldehyde core.
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation reaction between phenol and chloral in the presence of potassium carbonate as a catalyst, followed by decomposition using sodium methylate . Another method includes the reaction of phenol with chloroform in the presence of a phenol sodium salt at 60°C . Industrial production methods may vary, but they typically involve similar condensation and decomposition reactions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . The compound’s structure allows it to form hydrogen bonds with the active site of the enzyme, thereby blocking its function and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde: Lacks the propenyl and phenyl groups, making it less complex and versatile.
4-Hydroxy-3-methoxybenzaldehyde: Contains a methoxy group instead of a propenyl group, leading to different chemical properties and reactivity.
This compound-d5: A deuterated form of the compound, used in specific research applications requiring isotopic labeling. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C16H14O2 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-hydroxy-3-[(E)-1-phenylprop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-2-14(13-6-4-3-5-7-13)15-10-12(11-17)8-9-16(15)18/h2-11,18H,1H3/b14-2+ |
InChI-Schlüssel |
ACLYAKAFZLUUHQ-JLZUIIAYSA-N |
Isomerische SMILES |
C/C=C(\C1=CC=CC=C1)/C2=C(C=CC(=C2)C=O)O |
Kanonische SMILES |
CC=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


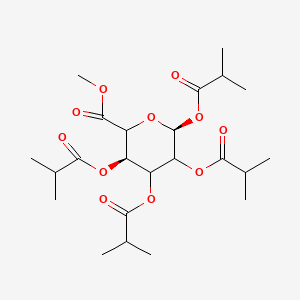
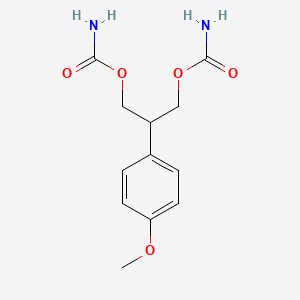
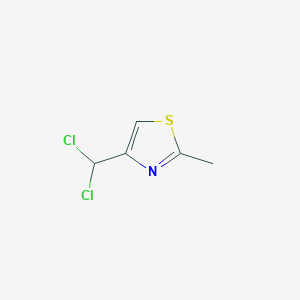
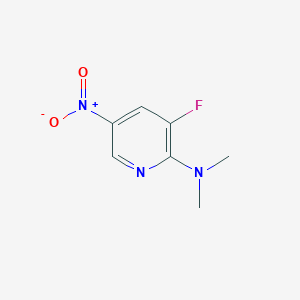
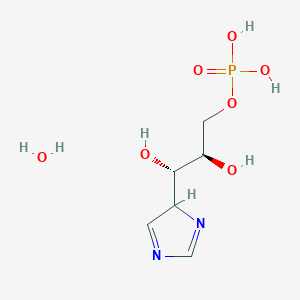
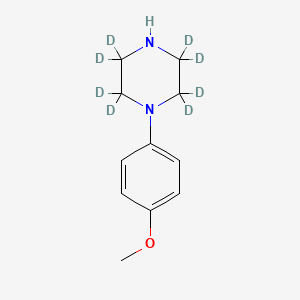


![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
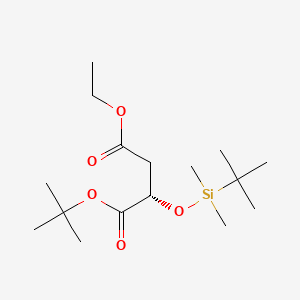
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
